molecular formula C14H14N4O B10757471 2-amino-6-[2-(1H-indol-6-yl)ethyl]pyrimidin-4(3H)-one CAS No. 883889-61-0

2-amino-6-[2-(1H-indol-6-yl)ethyl]pyrimidin-4(3H)-one

Cat. No.: B10757471
CAS No.: 883889-61-0
M. Wt: 254.29 g/mol
InChI Key: VRAZIAJSKFRSIP-UHFFFAOYSA-N
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Description

2-amino-6-[2-(1H-indol-6-yl)ethyl]pyrimidin-4(3H)-one is an organic compound that belongs to the class of indoles and pyrimidones It is characterized by the presence of an indole moiety fused to a pyrimidinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-[2-(1H-indol-6-yl)ethyl]pyrimidin-4(3H)-one typically involves the reaction of indole derivatives with pyrimidinone precursors. One common method involves the condensation of 2-amino-4(3H)-pyrimidinone with 2-(1H-indol-6-yl)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-amino-6-[2-(1H-indol-6-yl)ethyl]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-amino-6-[2-(1H-indol-6-yl)ethyl]pyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-6-[2-(1H-indol-6-yl)ethyl]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as beta-secretase 1, which plays a role in the pathogenesis of Alzheimer’s disease. The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-6-(1H-indol-3-yl)pyrimidin-4(3H)-one
  • 2-amino-4-(2-(1H-indol-6-yl)ethyl)pyrimidin-6-one
  • 2-azanyl-4-(2-(1H-indol-6-yl)ethyl)-1H-pyrimidin-6-one

Uniqueness

2-amino-6-[2-(1H-indol-6-yl)ethyl]pyrimidin-4(3H)-one is unique due to its specific structural configuration, which imparts distinct biochemical properties and reactivity. Its combination of indole and pyrimidinone moieties allows for versatile interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

883889-61-0

Molecular Formula

C14H14N4O

Molecular Weight

254.29 g/mol

IUPAC Name

2-amino-4-[2-(1H-indol-6-yl)ethyl]-1H-pyrimidin-6-one

InChI

InChI=1S/C14H14N4O/c15-14-17-11(8-13(19)18-14)4-2-9-1-3-10-5-6-16-12(10)7-9/h1,3,5-8,16H,2,4H2,(H3,15,17,18,19)

InChI Key

VRAZIAJSKFRSIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN2)CCC3=CC(=O)NC(=N3)N

Origin of Product

United States

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